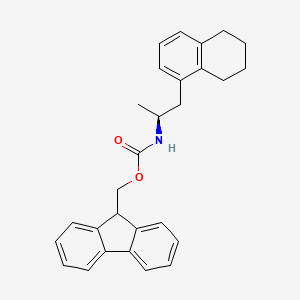

(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate

Description

This compound is a carbamate derivative featuring a 9H-fluoren-9-ylmethyl (Fmoc) protecting group and a stereospecific (S)-configured propan-2-yl chain linked to a 5,6,7,8-tetrahydronaphthalen-1-yl moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO2/c1-19(17-21-11-8-10-20-9-2-3-12-22(20)21)29-28(30)31-18-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h4-8,10-11,13-16,19,27H,2-3,9,12,17-18H2,1H3,(H,29,30)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTGNBVXQVNKIK-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC2=C1CCCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC2=C1CCCC2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorenylmethyl Intermediate: The fluorenylmethyl group can be introduced through a reaction between fluorene and a suitable alkylating agent under basic conditions.

Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be synthesized via hydrogenation of naphthalene, followed by functionalization to introduce the desired substituents.

Carbamate Formation: The final step involves the reaction of the fluorenylmethyl intermediate with the tetrahydronaphthalenyl derivative in the presence of a carbamoylating agent, such as phosgene or a suitable isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation steps, continuous flow reactors for alkylation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations :

- Aromatic vs. Aliphatic Substituents: The methoxynaphthalene analog () exhibits higher molecular weight and distinct NMR aromatic shifts compared to the target’s partially saturated tetralin group.

- Functional Group Reactivity : Bromoethyl () and chlorocarbonyl () derivatives show higher reactivity, suitable for cross-coupling or nucleophilic substitution, unlike the inert tetralin group.

- Stereochemical Impact : The (S)-configuration in the target compound and its methoxynaphthalene analog () suggests enantioselective applications in drug design or asymmetric synthesis.

Physical and Spectral Properties

Notes:

- The methoxynaphthalene analog () was synthesized in 74–77% yield via column chromatography, suggesting comparable purification challenges for the target compound .

Biological Activity

(9H-Fluoren-9-yl)methyl (S)-(1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research studies.

The synthesis of this compound typically involves the reaction of 9-fluorenylmethanol with appropriate amines under controlled conditions to yield the carbamate structure. The general reaction can be summarized as follows:

This compound is characterized by its stability and reactivity, making it suitable for various applications in biological research.

The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. It forms a stable carbamate linkage with amino acids, preventing unwanted reactions during the synthesis process. The removal of this protecting group can be achieved under mild conditions using bases such as piperidine, facilitating the release of free amines necessary for further reactions.

Neuroprotective Effects

Recent studies have demonstrated that carbamates similar to (9H-Fluoren-9-yl)methyl carbamate exhibit neuroprotective properties. For instance, a study reported that certain aromatic carbamates could confer protection against neuronal apoptosis by enhancing autophagy at low concentrations. This suggests that the compound may have potential applications in treating neurodegenerative diseases .

Anticancer Activity

Research has indicated that derivatives of this compound may enhance the efficacy of chemotherapeutic agents. For example, compounds designed with similar structures have shown increased intracellular concentrations of drugs like paclitaxel in resistant cancer cell lines, suggesting a possible role in overcoming drug resistance .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.